molecular formula C12H17NO B13461969 2,2,8-Trimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

2,2,8-Trimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13461969
M. Wt: 191.27 g/mol
InChI Key: QSIMTNPDEUCULR-UHFFFAOYSA-N
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Description

2,2,8-Trimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound with a complex structure that includes a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8-Trimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. This method typically requires specific reaction conditions, such as the use of microwave heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2,2,8-Trimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,8-Trimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,8-Trimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific benzoxazepine ring system and the presence of three methyl groups at positions 2, 2, and 8

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2,2,8-trimethyl-4,5-dihydro-3H-1,4-benzoxazepine

InChI

InChI=1S/C12H17NO/c1-9-4-5-10-7-13-8-12(2,3)14-11(10)6-9/h4-6,13H,7-8H2,1-3H3

InChI Key

QSIMTNPDEUCULR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNCC(O2)(C)C)C=C1

Origin of Product

United States

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